molecular formula C12H12N2S B8277954 5-(5-Methyl-thiazol-2-yl)-2,3-dihydro-1H-isoindole

5-(5-Methyl-thiazol-2-yl)-2,3-dihydro-1H-isoindole

Cat. No. B8277954
M. Wt: 216.30 g/mol
InChI Key: HLGRKQOTRYWBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557114B2

Procedure details

Prepared in analogy to Example A3(e) from 5-(5-Methyl-thiazol-2-yl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester and using trifluoacetic acid instead of hydrochloride acid. Brown gum. MS (m/e): 217.0 ([M+H]+, 100%)
Name
5-(5-Methyl-thiazol-2-yl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:17]3[S:18][C:19]([CH3:22])=[CH:20][N:21]=3)[CH:14]=2)[CH2:9]1)=O)(C)(C)C.Cl>>[CH3:22][C:19]1[S:18][C:17]([C:13]2[CH:14]=[C:15]3[C:10](=[CH:11][CH:12]=2)[CH2:9][NH:8][CH2:16]3)=[N:21][CH:20]=1

Inputs

Step One
Name
5-(5-Methyl-thiazol-2-yl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)C=1SC(=CN1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CN=C(S1)C=1C=C2CNCC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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